molecular formula C6H4Cl3N B020185 2,6-Dichloro-4-(chloromethyl)pyridine CAS No. 101990-72-1

2,6-Dichloro-4-(chloromethyl)pyridine

Cat. No. B020185
M. Wt: 196.5 g/mol
InChI Key: UYBVOPLURVHJOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dichloro-4-(chloromethyl)pyridine and related compounds has been explored through various chemical routes. For instance, the preparation of related chloromethylpyridine compounds involves the chlorination of methylpyridines or their N-oxides with different chlorinating agents, under specific conditions to yield chloromethylpyridine derivatives (Barnes, Hartley, & Jones, 1982). Additionally, modifications to synthesis processes, aiming to improve yields or introduce specific functional groups, have been discussed, highlighting the versatility and adaptability of synthetic strategies for this compound and its derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,6-Dichloro-4-(chloromethyl)pyridine, featuring pyridine as the core structure with various substitutions, has been detailed through crystallography and spectroscopy methods. These studies shed light on the arrangement of atoms, bond lengths, angles, and overall molecular geometry, contributing to a deeper understanding of the structural characteristics that influence the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

Chemical reactions involving 2,6-Dichloro-4-(chloromethyl)pyridine derivatives often result in the formation of complexes or the introduction of new functional groups. Research into the reactivity of similar chloromethylpyridine compounds with metals and other organic molecules illustrates the compound's utility as a ligand and its potential for further functionalization (Das, Rao, & Singh, 2009). These reactions are pivotal for the synthesis of more complex molecules and for applications in catalysis and material science.

Scientific Research Applications

Application in Agrochemical and Pharmaceutical Industries

  • Specific Scientific Field: Agrochemical and Pharmaceutical Industries .
  • Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using “2,6-Dichloro-4-(chloromethyl)pyridine”, are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Neonicotinoid Compounds

  • Specific Scientific Field: Pesticide Industry .
  • Summary of the Application: “2,6-Dichloro-4-(chloromethyl)pyridine” can be used for the synthesis of new neonicotinoid compounds . These compounds have insecticidal activity and are used in the pesticide industry .
  • Methods of Application or Experimental Procedures: The specific methods of synthesizing neonicotinoid compounds using “2,6-Dichloro-4-(chloromethyl)pyridine” are not detailed in the source .
  • Results or Outcomes: The synthesized neonicotinoid compounds are used as raw materials for pesticide products such as imidacloprid and acetamiprid . They are also used in bactericides and herbicides .

Safety And Hazards

This compound is classified as dangerous, with hazard statements including H315 (causes skin irritation), H318 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-dichloro-4-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBVOPLURVHJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383271
Record name 2,6-dichloro-4-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(chloromethyl)pyridine

CAS RN

101990-72-1
Record name 2,6-dichloro-4-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-4-(chloromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5.0 g of 2,6-dichloro-4-pyridinemethanol and 2.5 ml of pyridine were suspended in 10 ml of toluene, and the suspension was cooled in a salt-ice bath. To this, 2.7 ml of thionyl chloride were added dropwise for 1 hour, and subsequently the reacted solution was stirred at 110° C. for 3 hours. After cooling, water was added to the solution, and extraction was conducted using diethyl ether. The organic phase was washed with water, and was dried by adding sodium sulfate. The solvent was removed by evaporation, and the residue was purified by silica gel column chromatography to obtain 5.0 g of 2,6-dichloro-4-chloromethylpyridine.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Panda, S Basak, A Hazra… - Journal of Chemical …, 2010 - journals.sagepub.com
A domino Michael–Dieckmann–Peterson approach to the synthesis of substituted hydroxyquinolines and hydroxyisoquinolines Page 1 JOURNAL OF CHEMICAL RESEARCH 2010 …
Number of citations: 7 journals.sagepub.com

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